6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one

Lipophilicity Drug-likeness Oral absorption

Select this 6-(cyclopropylmethoxy) DHPM derivative to access a privileged dihydropyrimidin-4-one scaffold with a conformationally constrained cyclopropylmethoxy group at C6 and a methyl cap at N3. With TPSA 41.9 Ų, XLogP3 0.4, and HBD=0, it outperforms 6-methoxy/ethoxy analogs in fragment-based CNS and anti-infective SAR by improving metabolic stability and passive permeability. Secure this precise building block to avoid confounding SAR studies.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 2175978-49-9
Cat. No. B2569562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
CAS2175978-49-9
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCN1C=NC(=CC1=O)OCC2CC2
InChIInChI=1S/C9H12N2O2/c1-11-6-10-8(4-9(11)12)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3
InChIKeyVVUXVIBXIMCRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2175978-49-9): Procurement-Relevant Identity and Core Chemical Characteristics


6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one is a fully synthetic dihydropyrimidin-4-one (DHPM) derivative characterized by a cyclopropylmethoxy substituent at the 6-position and a methyl group at the N3 nitrogen. The compound belongs to the broader class of 3,4-dihydropyrimidin-4-ones, a privileged scaffold in medicinal chemistry with documented activity across antiviral, anticancer, and anti-infective programs. Computed physicochemical descriptors (XLogP3 = 0.4, topological polar surface area = 41.9 Ų, hydrogen bond donor count = 0) place it in a favorable property space for oral bioavailability and central nervous system penetration [1]. The cyclopropylmethoxy motif distinguishes it from simple alkoxy analogs by introducing conformational constraint and altered electronic properties, which can modulate target binding and metabolic stability [2].

6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one: Why In-Class Analogs Are Not Interchangeable


Within the dihydropyrimidin-4-one family, even subtle modifications of the alkoxy substituent at the 6-position can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target selectivity. The cyclopropylmethoxy group is not simply a ‘bulky methoxy’ analogue; the cyclopropane ring introduces a unique combination of sp²-like electronic character and conformational rigidity that can enhance binding to hydrophobic pockets while simultaneously improving metabolic stability relative to linear or branched alkyl ethers [1]. Consequently, replacing this compound with a 6-methoxy, 6-ethoxy, or 6-isopropoxy congener without experimental validation risks altering lead optimisation trajectories and confounding structure-activity relationship (SAR) studies. The quantitative evidence below illustrates measurable differences that make naive substitution scientifically indefensible.

6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one: Quantitative Differentiation Evidence for Informed Procurement


Computed Lipophilicity (XLogP3) vs. 6-Methoxy Analog

The cyclopropylmethoxy derivative exhibits a computed XLogP3 of 0.4, which is approximately 0.5–0.8 log units higher than the predicted value for the corresponding 6-methoxy-3-methyl-3,4-dihydropyrimidin-4-one (estimated XLogP3 ≈ –0.1 to –0.4 based on fragment contributions). This moderate lipophilicity increase can improve passive membrane permeability and oral absorption without pushing the compound into a high-logP space associated with poor solubility and promiscuous off-target binding [1]. The difference is attributable to the extra methylene and the cyclopropane ring, which contribute roughly +0.5 log units each relative to a methoxy group [2].

Lipophilicity Drug-likeness Oral absorption

Hydrogen Bond Donor Count = 0 vs. N–H Containing Dihydropyrimidinones

6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one has a hydrogen bond donor (HBD) count of zero, as both the N3 and the dihydropyrimidinone carbonyl lack exchangeable protons under physiological conditions. In contrast, many dihydropyrimidinone analogs bearing an N1–H or N3–H group (e.g., 6-cyclopropyl-3,4-dihydropyrimidin-4-one derivatives with free NH) display HBD = 1. A lower HBD count is strongly associated with improved passive membrane permeability and reduced efflux by P-glycoprotein, which is particularly consequential for crossing the blood–brain barrier [1]. The elimination of this hydrogen bond donor is a direct consequence of the N3-methyl substitution and is retained in combination with the cyclopropylmethoxy group.

Permeability CNS drug design Off-target selectivity

Topological Polar Surface Area and CNS Multiparameter Optimization Desirability

The compound displays a topological polar surface area (TPSA) of 41.9 Ų, which falls within the optimal range (40–70 Ų) for CNS drug candidates. When combined with XLogP3 = 0.4 and HBD = 0, the resulting CNS MPO score is predicted to be ≥5.5 (scale 0–6), indicating a high probability of CNS exposure. The unsubstituted 3-methyl-3,4-dihydropyrimidin-4-one core (TPSA ≈ 34 Ų, XLogP3 ≈ –0.5) would yield a lower CNS MPO score due to suboptimal lipophilicity, while simple 6-alkoxy analogs may push TPSA above 50 Ų, reducing desirability. The cyclopropylmethoxy group thus strikes a balanced polar–non-polar profile that is difficult to replicate with other ether substituents [1][2].

CNS drug design Physicochemical property Multiparameter optimization

6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one: Highest-Value Application Scenarios Based on Differentiating Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

The combination of TPSA = 41.9 Ų, XLogP3 = 0.4, and HBD = 0 positions this compound as an ideal core for designing brain-penetrant kinase inhibitors. In SAR campaigns targeting glioblastoma or neurodegenerative kinase targets, the cyclopropylmethoxy group can occupy a hydrophobic pocket while the N3-methyl group eliminates a detrimental hydrogen bond donor, enhancing passive BBB permeation. Procurement of this specific building block is recommended over 6-methoxy or 6-ethoxy analogs, which either shift lipophilicity outside the CNS-optimal range or introduce undesirable HBD capacity [1][2].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 180.2 Da and a heavy atom count of 13, this compound fits the fragment rule-of-three criteria. Its physicochemical profile (TPSA 41.9 Ų, XLogP3 0.4, HBD 0) makes it suitable for fragment-screening libraries targeting intracellular enzymes where high passive permeability is essential. Fragment libraries lacking the cyclopropylmethoxy motif may miss key shape-complementarity interactions with shallow hydrophobic clefts, reducing hit rates against targets such as dihydrofolate reductase or viral polymerases [1].

Antimicrobial Scaffold Optimization with Reduced Metabolic Liability

Dihydropyrimidin-4-ones have shown activity against Mycobacterium tuberculosis and Staphylococcus aureus DHFR. The cyclopropylmethoxy group is documented to improve metabolic stability by shielding the ether oxygen from CYP-mediated O-dealkylation, a common metabolic soft spot of methoxy and ethoxy analogs [2]. When procuring building blocks for anti-infective SAR, selecting the cyclopropylmethoxy derivative over linear alkoxy variants can reduce the risk of rapid metabolic clearance, thereby improving the probability of identifying leads with adequate in vivo half-life [1].

Quote Request

Request a Quote for 6-(Cyclopropylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.